molecular formula C9H13NO2 B1298008 5-(Diethylamino)furan-2-carbaldehyde CAS No. 22868-59-3

5-(Diethylamino)furan-2-carbaldehyde

Cat. No.: B1298008
CAS No.: 22868-59-3
M. Wt: 167.2 g/mol
InChI Key: CSLVNCXGGVYESC-UHFFFAOYSA-N
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Description

5-(Diethylamino)furan-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a diethylamino group and an aldehyde group at the 2 and 5 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Diethylamino)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of diethylamine with furan-2-carbaldehyde under suitable solvent conditions. This reaction typically requires heating and specific reaction conditions to yield the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to extraction and column chromatography to isolate the product with a high degree of purity .

Chemical Reactions Analysis

Types of Reactions: 5-(Diethylamino)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can react with the diethylamino group under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Diethylamino)furan-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Diethylamino)furan-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The diethylamino group may also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

  • 5-(Dimethylamino)furan-2-carbaldehyde
  • 5-(Methoxymethyl)furan-2-carbaldehyde
  • 5-(Ethoxymethyl)furan-2-carbaldehyde

Comparison: 5-(Diethylamino)furan-2-carbaldehyde is unique due to the presence of the diethylamino group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the bulkier diethylamino group may influence the compound’s reactivity and interaction with biological targets differently than the smaller dimethylamino or methoxymethyl groups .

Properties

IUPAC Name

5-(diethylamino)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-3-10(4-2)9-6-5-8(7-11)12-9/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLVNCXGGVYESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(O1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354317
Record name 5-(diethylamino)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22868-59-3
Record name 5-(diethylamino)-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromofuraldehyde was dissolved in dimethylsulfoxide (DMSO) and 1-2 drops of Aliquart 336 (tricaprylylmethylammonium chloride, produced by Aldrich Co.) was added to the solution. 10 Equivalents diethylamine was added to the mixture and refluxed for 4 days. The remaining diethylamine was removed from the reaction mixture and subjected to extraction and column chromatography to obtain 5-diethylamino-2-furaldehyde with a yield of 85%.
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